molecular formula C24H31F2N3O2 B4127396 1-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine

1-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine

Cat. No.: B4127396
M. Wt: 431.5 g/mol
InChI Key: GJKZIFVJLLCSGX-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular structure of this compound, like other piperazine derivatives, is characterized by a six-membered ring with two nitrogen atoms. The methoxyphenyl and difluoromethoxybenzyl groups are attached to the nitrogen atoms of the piperazine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(2-Methoxyphenyl)piperazine, are as follows: It has a molecular weight of 192.26, its form is solid, and it has a melting point of 35-40 °C (lit.) . It has a refractive index n20/D of 1.575 (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .

Mechanism of Action

While the specific mechanism of action for this compound is not available, piperazine, in general, is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The safety information for 1-(2-Methoxyphenyl)piperazine indicates that it is a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities, and thus, this compound could potentially have interesting applications in these fields .

Properties

IUPAC Name

1-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31F2N3O2/c1-30-22-10-8-20(9-11-22)28-13-15-29(16-14-28)21-6-4-12-27(18-21)17-19-5-2-3-7-23(19)31-24(25)26/h2-3,5,7-11,21,24H,4,6,12-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKZIFVJLLCSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)CC4=CC=CC=C4OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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